molecular formula C19H14BrN3 B1244427 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine CAS No. 645420-70-8

5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine

Cat. No.: B1244427
CAS No.: 645420-70-8
M. Wt: 364.2 g/mol
InChI Key: BAONJJYITSLFLE-UHFFFAOYSA-N
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Description

5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of substituted imidazo[4,5-c]pyridines, which have been identified as a novel class of pestivirus inhibitors with demonstrated high activity and selectivity against the bovine viral diarrhea virus (BVDV), a model for pestivirus research . The structural motif of 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridine has served as a key pharmacophore, where modifications at the 5-position have yielded analogues with potent sub-100 nanomolar efficacy . Beyond virology, the imidazo[4,5-c]pyridine core is a privileged structure in oncology research. While this specific derivative is under investigation, closely related imidazopyridine isomers are actively explored as inhibitors of critical protein kinases, such as the Src family kinases (SFKs), which are pivotal targets in aggressive cancers like glioblastoma multiforme . The presence of the 4-bromobenzyl group at the 5-position provides a distinct synthetic handle for further chemical elaboration, making this compound a valuable intermediate for constructing diverse chemical libraries. Researchers can utilize this building block to explore structure-activity relationships, develop targeted inhibitors, and probe novel biological mechanisms. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-2-phenylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3/c20-16-8-6-14(7-9-16)12-23-11-10-17-18(13-23)22-19(21-17)15-4-2-1-3-5-15/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAONJJYITSLFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439437
Record name 5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645420-70-8
Record name 5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective N-Alkylation of Imidazo[4,5-c]Pyridine Intermediates

The alkylation route exploits the nucleophilic character of the imidazo[4,5-c]pyridine nitrogen. A representative procedure involves:

Reagents :

  • 2-Phenylimidazo[4,5-c]pyridine (precursor)

  • 4-Bromobenzyl bromide (alkylating agent)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure :

  • Suspend 2-phenylimidazo[4,5-c]pyridine (0.8 mmol) and K₂CO₃ (1 mmol) in anhydrous DMF (0.5 mL).

  • Add 4-bromobenzyl bromide (0.8 mmol) dropwise under nitrogen.

  • Stir at room temperature for 12–24 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (CH₂Cl₂:MeOH = 100:6).

Key Outcomes :

  • Yield : 24.5–31.5% (dependent on substituents).

  • Regioselectivity : Exclusive alkylation at the N5 position due to steric and electronic factors.

  • Purity : >95% (confirmed by ¹H NMR and LC-MS).

Cyclization of 3,4-Diaminopyridine Derivatives

This method constructs the imidazo[4,5-c]pyridine core de novo using cyclocondensation reactions:

Reagents :

  • 3,4-Diaminopyridine

  • Sodium metabisulfite (Na₂S₂O₅) adduct of benzaldehyde

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure :

  • React 3,4-diaminopyridine with the Na₂S₂O₅ adduct of benzaldehyde in refluxing ethanol.

  • Acid-catalyzed cyclization forms the imidazo[4,5-c]pyridine core.

  • Introduce the 4-bromobenzyl group via subsequent alkylation.

Key Outcomes :

  • Overall Yield : 35–40% (two-step process).

  • Challenges : Competing side reactions necessitate strict temperature control.

Optimization and Mechanistic Insights

Solvent and Base Selection in Alkylation

ParameterOptimal ConditionEffect on Yield
Solvent DMFEnhances solubility of aromatic intermediates.
Base K₂CO₃Mild base minimizes decomposition.
Temperature 25°CPrevents over-alkylation.

Switching to polar aprotic solvents (e.g., acetonitrile) reduces yields by 15–20% due to poor substrate solubility.

Catalytic Enhancements in Cyclization

Introducing Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) in dichloroethane (DCE) accelerates cyclization kinetics by stabilizing transition states. However, this method remains untested for imidazo[4,5-c]pyridines and requires validation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityKey Advantage
N-Alkylation24.5–31.5>95ModerateRegioselective
Cyclization35–4085–90HighCore synthesis

Trade-offs :

  • Alkylation : Lower yields but higher regiochemical control.

  • Cyclization : Better scalability but requires stringent purification.

Advanced Methodological Developments

Phase-Transfer Catalysis

Incorporating tetra-n-butylammonium bromide (TBAB, 0.1 mmol per 1.09 mmol substrate) improves alkylation efficiency by 12–18% via interfacial reactivity enhancement.

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (150°C, 30 min) reduces reaction times from 24 hours to 2 hours, though yields remain comparable.

Analytical and Purification Protocols

Chromatographic Purification

  • Silica Gel Chromatography : Eluent ratios of 20% ethyl acetate/hexane resolve N-alkylated products from di-alkylated impurities.

  • HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >99% purity for biological assays.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 5.66 (s, 2H, CH₂), 7.34–8.26 (m, aromatic protons).

  • HRMS : [M+H]⁺ calcd. for C₁₉H₁₄BrN₃: 364.0432; found: 364.0435 .

Chemical Reactions Analysis

Alkylation Reactions

The nitrogen atoms in the imidazopyridine ring system demonstrate nucleophilic character. Phase transfer catalysis (PTC) conditions using alkyl halides like 1-(chloromethyl)benzene or ethyl 2-bromoacetate enable selective alkylation at either N3 or N4 positions . For example:

  • Reaction with 1-(bromomethyl)-4-methylbenzene yields N4-alkylated derivatives under basic conditions (K₂CO₃, DMF).

  • Ethyl 2-bromoacetate preferentially targets N1, forming N1-alkylated products with ester functionalities .

Reaction ComponentConditionsProductYield
1-(chloromethyl)benzenePTC, K₂CO₃, DMFN3-alkylated imidazopyridine63–75%
Ethyl 2-bromoacetatePTC, DMF, 60°CN1-alkylated ester derivative57–71%

Nucleophilic Substitution

The bromine atom on the 4-bromobenzyl group undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols). For instance:

  • Reaction with sodium methoxide in DMF replaces bromine with a methoxy group .

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl group introduction using boronic acids .

ReagentCatalyst/ConditionsProductApplication
NaOMeDMF, 80°C4-methoxybenzyl derivativeFunctional group diversification
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl-imidazopyridineDrug candidate synthesis

Oxidation and Reduction

The imidazole ring and benzyl groups participate in redox reactions:

  • Oxidation with KMnO₄/H₂SO₄ converts the benzyl group to a ketone .

  • Reduction using NaBH₄ selectively reduces the pyridine ring to a piperidine analog .

Reaction TypeReagentProductNotes
OxidationKMnO₄, H₂SO₄4-bromoacetophenone derivativeHarsh conditions required
ReductionNaBH₄, MeOHDihydroimidazopyridineImproved solubility profile

Cycloaddition and Ring Expansion

The electron-deficient pyridine ring participates in [4+2] cycloadditions with dienophiles. For example:

  • Diels-Alder reactions with maleic anhydride yield fused bicyclic adducts .

DienophileConditionsProductYield
Maleic anhydrideToluene, refluxFused 6-membered lactone45–55%

Halogen Exchange

The bromine atom undergoes halogen-exchange reactions with CuI/KI in polar solvents, producing iodo derivatives for radiopharmaceutical applications .

ReagentConditionsProductUtility
CuI, KIDMSO, 120°C4-iodobenzyl derivativeRadiolabeling precursor

Key Mechanistic Insights:

  • Steric effects from the phenyl group direct electrophilic attacks to N3/N4.

  • Electronic effects of the bromine atom enhance reactivity in SNAr and cross-coupling .

  • Alkylation regioselectivity depends on solvent polarity and catalyst choice .

Comparative Reactivity Table

Reaction TypeReagentsMajor ProductYield Range
AlkylationAlkyl halides, PTCN-alkylated derivatives57–75%
Suzuki couplingArylboronic acids, Pd catalystsBiaryl-imidazopyridines70–89%
OxidationKMnO₄/H₂SO₄Ketone derivatives40–60%
ReductionNaBH₄Dihydro analogs65–80%

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications through substitution reactions, oxidation, and reduction processes.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents.

Medicine

  • Pharmacological Properties : Imidazopyridine derivatives are known for their pharmacological activities, including anti-cancer, anti-viral, and anti-inflammatory effects. Specifically, this compound has been investigated for its potential as an inhibitor of pestiviruses such as bovine viral diarrhea virus (BVDV), demonstrating high selectivity and potency (EC50 < 100 nM) against these viruses .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntifungalCandida albicansEffective against fungal growth
Viral InhibitionBovine viral diarrhea virus (BVDV)High selectivity (EC50 < 100 nM)
Neurological EffectsGABA_A receptor modulationPotential therapeutic effects

Case Study 1: Antiviral Activity

A study published in PubMed highlighted the effectiveness of substituted imidazopyridines against pestiviruses. The modification of substituents at position 5 led to the identification of analogues with enhanced antiviral activity. The findings suggest that further exploration into the structure-activity relationship could yield potent antiviral agents for veterinary use .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated its capability to inhibit the growth of several strains of bacteria and fungi. In vitro assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antimicrobial agents, suggesting its potential as a new therapeutic option.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, some imidazopyridine derivatives act as GABA A receptor positive allosteric modulators, influencing neurotransmission in the central nervous system . The compound may also inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₀H₁₄BrN₃
  • Molecular Weight : 384.25 g/mol
  • Mechanism : Inhibition of viral RdRp, leading to suppression of RNA synthesis .

BPIP exhibits nanomolar to low micromolar efficacy in vitro, with EC₅₀ values ranging from 0.8 µM (against CSFV strain Wingene) to 30–40 nM (against BVDV) . Its selectivity index (SI) exceeds 2,000 for BVDV, indicating minimal cytotoxicity in host cells .

Comparison with Similar Compounds

BPIP belongs to a broader class of antiviral imidazopyridines and related heterocyclic compounds. Below is a detailed comparison with structurally or functionally analogous molecules:

Structural and Functional Analogues

Table 1: Comparative Analysis of BPIP and Related Antiviral Compounds

Compound Name Structural Class Target Virus EC₅₀ (µM) Selectivity Index (SI) Mechanism
BPIP Imidazo[4,5-c]pyridine CSFV, BVDV 0.8–1.6* >2,000 RdRp inhibition
VP32947 (Triazino[5,6-b]indole) Triazinoindole BVDV 0.03–0.04 Not reported RdRp inhibition
AG110 (Imidazo-pyrrolo-pyridine) Imidazo[1,2-a]pyrrolo[2,3-c]pyridine BVDV Not reported Not reported RdRp inhibition
Quinolinecarboxamides (e.g., T0505-6180) Quinoline derivatives BVDV 0.5–1.0 10–50 RdRp inhibition
LZ37 (Pyrazolo-triazolo-pyrimidine) Pyrazolo-triazolo-pyrimidine BVDV Not reported Not reported Unknown

*EC₅₀ values for BPIP: 1.6 ± 0.4 µM (CSFV Alfort), 0.8 ± 0.2 µM (CSFV Wingene) .

Key Findings and Differentiation

BPIP vs. VP32947

  • Potency: Both BPIP and VP32947 exhibit nanomolar EC₅₀ values against BVDV (30–40 nM for BPIP ; 30–40 nM for VP32947 ).
  • Structural Differences: VP32947 lacks the imidazopyridine core, instead featuring a triazinoindole scaffold. This difference may influence binding kinetics to RdRp .

BPIP vs. Quinolinecarboxamides

  • Selectivity: BPIP’s SI (>2,000) surpasses that of quinolinecarboxamides (SI = 10–50), making it a safer candidate for therapeutic use .
  • Spectrum: Quinolinecarboxamides are less effective against CSFV compared to BPIP .

BPIP vs. AG110

  • Mechanistic Clarity : BPIP’s RdRp inhibition is well-documented, while AG110’s antiviral mechanism remains partially uncharacterized .

Advantages of BPIP

Broad-Spectrum Activity : Effective against multiple pestiviruses (CSFV, BVDV) .

High Selectivity : Minimal cytotoxicity even at high concentrations .

In Vivo Efficacy : Reduces viremia and viral load in CSFV-infected pigs .

Limitations and Challenges

Resistance Potential: Prolonged use may select for RdRp mutations, as seen with other polymerase inhibitors .

Biological Activity

5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of virology and oncology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring fused with a pyridine ring, along with a bromophenyl and a phenyl group. Its molecular structure can be represented as follows:

C18H16BrN3\text{C}_{18}\text{H}_{16}\text{Br}\text{N}_3

This structural configuration is significant for its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been identified as a potent inhibitor of viral replication, particularly for the classical swine fever virus (CSFV) and hepatitis C virus (HCV).

  • Antiviral Activity :
    • The compound exhibits a dose-dependent antiviral effect against CSFV with an effective concentration (EC50) of approximately 1.6 µM for the Alfort strain and 0.8 µM for the Wingene strain .
    • In studies involving HCV, optimized analogues derived from this compound demonstrated significant inhibitory effects on viral replication, with EC50 values around 3.0 µM .
  • Anticancer Activity :
    • Research indicates that derivatives of this compound possess antiproliferative properties against various cancer cell lines. For instance, certain bromo-substituted imidazo[4,5-c]pyridine derivatives showed IC50 values ranging from 0.4 to 3.2 µM against colon carcinoma and other cancer types .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Target/Organism EC50/IC50 Values Reference
AntiviralClassical Swine Fever Virus (CSFV)0.8 - 1.6 µM
AntiviralHepatitis C Virus (HCV)~3.0 µM
AntiproliferativeColon Carcinoma0.4 - 3.2 µM
AntimicrobialVarious Bacterial StrainsModerate activity

Case Studies

  • Inhibition of CSFV :
    A study demonstrated that the compound effectively inhibits CSFV replication in vitro, leading to the selection of drug-resistant viral strains that carry specific mutations in the RNA-dependent RNA polymerase (RdRp) gene . This highlights both the efficacy and potential challenges in developing resistance.
  • Anticancer Research :
    In a series of experiments assessing antiproliferative effects against multiple cancer cell lines, derivatives of this compound displayed selective cytotoxicity, particularly in glioblastoma and pancreatic adenocarcinoma models . The structure-activity relationship (SAR) studies indicated that bromine substitution significantly enhanced anticancer activity.

Q & A

Q. What are the reliable synthetic routes for 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine, and how can reaction efficiency be optimized?

A common method involves alkylation of the imidazopyridine core using benzyl halides under phase-transfer catalysis. For example, benzyl chloride can react with a brominated imidazopyridine precursor in dimethylformamide (DMF) with potassium carbonate as a base and tetra-nn-butylammonium bromide (TBAB) as a phase-transfer catalyst . Optimization strategies include adjusting solvent polarity (e.g., DMF for high solubility), reaction time (e.g., 12 hours at room temperature), and catalyst loading (e.g., 0.1 mmol TBAB per 1.09 mmol substrate) to improve yields .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming functional groups and structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while silica gel chromatography (ethyl acetate/hexane eluent) ensures purity . Single-crystal X-ray diffraction, as applied to analogous imidazopyridines, provides definitive confirmation of molecular geometry .

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

Use a controlled environment (room temperature, inert atmosphere) and standardized reagents (e.g., anhydrous DMF). Purification via column chromatography with consistent solvent ratios (e.g., 1:1 ethyl acetate/hexane) and replicate reactions (4+ replicates) reduce variability . Documenting reaction parameters (e.g., molar ratios, catalyst loading) is essential for replication .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across studies?

Contradictions may arise from impurities or assay variability. Employ orthogonal characterization (e.g., HPLC for purity >95%) and validate biological assays with dose-response curves (e.g., IC50_{50} determination). Compare results under standardized conditions (e.g., pH, temperature) and use positive controls (e.g., Zolpidem for GABAA_A receptor affinity) to contextualize findings .

Q. What strategies optimize catalytic systems for synthesizing this compound?

Screen alternative catalysts (e.g., p-toluenesulfonic acid for cyclization ) and solvents (e.g., acetonitrile for faster kinetics). Kinetic studies (varying time/temperature) and computational modeling (e.g., DFT for transition-state analysis) can identify rate-limiting steps. Phase-transfer catalysts like TBAB enhance interfacial reactivity in biphasic systems .

Q. How can computational methods predict the compound’s reactivity and stability under varying conditions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent interactions (e.g., DMF solvation shells) and thermal stability. Pair these with experimental data (e.g., thermogravimetric analysis) to validate predictions .

Q. What experimental approaches are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Synthesize analogs with substituent variations (e.g., halogen replacement, aryl group modifications) and evaluate biological activity via high-throughput screening. Use X-ray crystallography to correlate structural features (e.g., bromobenzyl orientation) with target binding (e.g., receptor docking studies) .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate analytical results with multiple techniques (e.g., NMR, X-ray) and ensure batch-to-batch consistency via stringent quality control .
  • Advanced Synthesis : Consider eco-friendly routes (e.g., aqueous-phase cyclization ) to align with green chemistry principles.
  • Computational Integration : Combine in silico predictions with experimental assays to accelerate SAR studies and reduce resource expenditure .

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